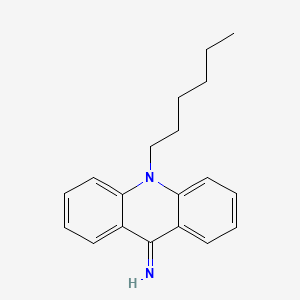

9(10H)-Acridinimine, 10-hexyl-

Beschreibung

Historical Development of Acridine-Based Systems in Organic Chemistry

The journey of acridine (B1665455) chemistry began in 1870 when Carl Gräbe and Heinrich Caro first isolated the parent compound, acridine, from coal tar. nih.gov Initially, research into acridine and its derivatives progressed steadily, but it was the exigencies of World War II that significantly propelled the field forward. The scarcity of quinine, the primary antimalarial drug at the time, led to the development and widespread use of acridine-based antimalarials like mepacrine. nih.gov This period marked a crucial turning point, highlighting the therapeutic potential embedded within the acridine scaffold. Following the war and the advent of other antimicrobial agents, interest in acridines waned but did not disappear. The late 20th century witnessed a resurgence in acridine research, driven in part by the growing challenge of drug resistance in various diseases. nih.gov Scientists returned to this versatile framework, exploring new synthetic modifications and applications.

Significance of Acridinimine Frameworks in Contemporary Chemical Research

Within the broader family of acridine derivatives, the acridinimine framework holds particular importance. Acridinimines are characterized by an imine functional group at the 9-position of the acridine ring system. This structural feature imparts unique electronic and steric properties to the molecule, influencing its reactivity and potential for biological interactions.

Contemporary research has identified acridinimine derivatives as promising candidates in various fields. Their planar structure allows them to intercalate into DNA, a mechanism that underpins their potential as anticancer agents by interfering with DNA replication and transcription in cancer cells. ontosight.ai Furthermore, the acridinimine scaffold has been explored for its antimicrobial and neuroprotective properties. ontosight.ai The ability to modify the substituents on the acridine ring and the imine nitrogen allows for the fine-tuning of the compound's physicochemical properties, such as solubility and lipophilicity, which are critical for its biological activity and potential therapeutic applications.

Rationale for Focused Investigation on 9(10H)-Acridinimine, 10-hexyl-

The specific focus on 9(10H)-Acridinimine, 10-hexyl- stems from the systematic exploration of structure-activity relationships within the acridinimine class. The "10-hexyl" substituent refers to a six-carbon alkyl chain attached to the nitrogen atom at the 10-position of the acridine ring. The introduction of this alkyl chain significantly impacts the molecule's properties.

The rationale for investigating this particular derivative includes:

Modulation of Lipophilicity: The hexyl group increases the lipophilicity of the acridine core, which can enhance its ability to cross cell membranes and interact with intracellular targets.

Systematic Structure-Activity Relationship (SAR) Studies: By synthesizing and evaluating a series of 10-alkyl substituted acridinimines, researchers can systematically probe how the length of the alkyl chain influences biological activity. The hexyl derivative represents a key data point in such studies.

Potential for Enhanced Biological Activity: It is hypothesized that the specific lipophilicity and steric bulk conferred by the hexyl group may lead to optimized interactions with biological targets, potentially resulting in enhanced efficacy or selectivity for certain applications, such as anticancer or antimicrobial activities.

Overview of Research Scope and Methodological Approaches

The investigation of 9(10H)-Acridinimine, 10-hexyl- encompasses a range of standard chemical research methodologies. A typical research workflow would involve:

Synthesis: Development of a synthetic route to produce the target compound with high purity. This often involves the N-alkylation of a suitable acridine precursor.

Structural Characterization: Confirmation of the chemical structure using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and potentially X-ray crystallography to determine the solid-state structure.

Physicochemical Property Determination: Measurement of key properties such as melting point, solubility in various solvents, and chromatographic behavior (e.g., retention time in HPLC).

Biological Evaluation: In vitro assays to assess the compound's activity in relevant biological systems. This could include cytotoxicity assays against cancer cell lines or antimicrobial assays against various bacterial or fungal strains.

Due to the specific and focused nature of research on this particular compound, detailed, publicly available research findings and comprehensive data tables are not widely disseminated in general scientific literature. The information that is available often comes from chemical suppliers or aggregated databases, which provide basic properties but lack in-depth experimental details.

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

111782-84-4 |

|---|---|

Molekularformel |

C19H22N2 |

Molekulargewicht |

278.4 g/mol |

IUPAC-Name |

10-hexylacridin-9-imine |

InChI |

InChI=1S/C19H22N2/c1-2-3-4-9-14-21-17-12-7-5-10-15(17)19(20)16-11-6-8-13-18(16)21/h5-8,10-13,20H,2-4,9,14H2,1H3 |

InChI-Schlüssel |

DRHKZNAGIKUVAM-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCN1C2=CC=CC=C2C(=N)C3=CC=CC=C31 |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 9 10h Acridinimine, 10 Hexyl

Retrosynthetic Analysis of 9(10H)-Acridinimine, 10-hexyl-

A retrosynthetic analysis of 9(10H)-Acridinimine, 10-hexyl- deconstructs the molecule into simpler, commercially available starting materials. The primary disconnection points are the C-N bonds of the acridine (B1665455) core and the N-hexyl bond. The imine functionality at the 9-position is envisioned as being formed in the final stages of the synthesis.

The key disconnections are as follows:

Disconnection of the C=N imine bond: This leads back to a 9-aminoacridine (B1665356) derivative and a suitable carbonyl compound, or more directly to a 10-hexyl-9(10H)-acridinone and an amine.

Disconnection of the N-hexyl bond: This suggests an N-alkylation of a 9(10H)-acridinimine precursor with a hexyl halide.

Disconnection of the acridine core: The central acridine ring can be retrosynthetically cleaved via several established methods, such as the Bernthsen acridine synthesis, which involves the condensation of a diarylamine with a carboxylic acid. wikipedia.org This leads back to diphenylamine-2-carboxylic acid derivatives or similar precursors. A plausible retrosynthetic pathway would involve the disconnection of the acridine core into a substituted diphenylamine (B1679370) and a one-carbon source, which can be achieved through various cyclization strategies.

This analysis reveals that the synthesis would likely commence with the formation of a substituted acridine or acridone, followed by N-alkylation and subsequent conversion to the target imine.

Development of Novel Synthetic Pathways to the Acridinimine Core

The construction of the acridinimine core is the most critical phase of the synthesis. Modern synthetic methods aim to overcome the limitations of classical approaches, which often require harsh reaction conditions and result in low yields.

The condensation of precursor amines with aldehydes or ketones is a versatile method for constructing the acridine skeleton. A prominent example is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. While traditionally used for quinoline (B57606) synthesis, modifications of this approach can be applied to acridine synthesis.

A more direct route involves the three-component condensation of an aromatic aldehyde, an amine, and a β-diketone, often facilitated by microwave irradiation, which can significantly shorten reaction times and improve yields. researchgate.net For the synthesis of the 9(10H)-Acridinimine, 10-hexyl- precursor, a potential route involves the condensation of a suitably substituted 2-aminobenzaldehyde (B1207257) with a cyclohexanone (B45756) derivative, followed by aromatization to form the acridine ring.

| Reactants | Reaction Type | Key Features |

| 2-Aminoaryl ketone and an aryne | [4+2] Annulation | Good yields for substituted acridines. nih.gov |

| Diphenylamine and a carboxylic acid | Bernthsen Synthesis | Requires high temperatures and a Lewis acid catalyst like zinc chloride. wikipedia.org |

| o-Arylaminophenyl Schiff bases | Intramolecular Cyclization | Promoted by ZnCl2 under milder conditions. researchgate.netgoogle.com |

The cyclization of diarylamine derivatives is a fundamental strategy for forming the acridine ring. The Bernthsen acridine synthesis, which involves the condensation of a diarylamine with a carboxylic acid in the presence of zinc chloride at high temperatures (200-270 °C), is a classic example. wikipedia.org However, the harsh conditions can limit its applicability.

More contemporary methods focus on metal-catalyzed cyclizations, which often proceed under milder conditions with higher efficiency. Palladium-catalyzed intramolecular C-H arylation of N,N-diaryl-2-aminoanilines provides a powerful route to acridine derivatives. Another innovative approach involves the palladium-catalyzed addition of terminal acetylenes between the aryl rings of bis(2-bromophenyl)amine, which favors the formation of the acridine ring system over other potential products. nih.gov

Radical cyclizations of substituted 9-anilinoacridines have also been explored for the synthesis of complex polycyclic acridine systems, demonstrating the versatility of radical chemistry in forming the acridine core. researchgate.net These modern cyclization strategies offer significant advantages in terms of substrate scope and reaction conditions.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of acridine synthesis is highly dependent on the reaction conditions. Careful optimization of catalysts, solvents, and temperature is crucial for maximizing yield and selectivity.

The choice of catalyst is paramount in modern acridine synthesis. In palladium-catalyzed reactions, the nature of the phosphine (B1218219) ligand can significantly influence the reaction outcome. For instance, bulky, electron-rich ligands often promote the desired C-C and C-N bond-forming reactions. In the context of direct synthesis, heterogeneous catalysts, such as ruthenium, iridium, and palladium nanoparticles supported on silicon carbonitride (Ru@SiCN, Ir@SiCN, Pd@SiCN), have shown promise due to their reusability and high catalytic activity in hydrogenation, dehydrogenative condensation, and dehydrogenation steps. researchgate.net

For the Bernthsen synthesis and related acid-catalyzed cyclizations, while zinc chloride is traditionally used, polyphosphoric acid (PPA) can facilitate the reaction at lower temperatures, albeit sometimes with reduced yields. wikipedia.org Lewis acids like ZnCl2 are also effective in promoting the intramolecular cyclization of o-arylaminophenyl Schiff bases to form acridine derivatives. researchgate.net

| Catalyst System | Reaction Type | Typical Yields |

| Palladium with diamine base | Alkyne addition to diarylamines | Not specified |

| Zinc Chloride | Bernthsen acridine synthesis | Moderate to good |

| Polyphosphoric Acid | Bernthsen acridine synthesis | Lower yields than ZnCl2 |

| Ruthenium, Iridium, Palladium on SiCN | Direct synthesis from phenols | 79-84% overall yield |

The solvent can have a profound impact on the course of a reaction. In the synthesis of acridine derivatives, solvents can influence the solubility of reactants and intermediates, as well as the stability of transition states. For example, in the crystallization of acridine, different polymorphs can be obtained from different solvents like chloroform, methanol, carbon tetrachloride, and acetone, indicating strong solvent-solute interactions that can also affect reaction pathways in solution. researchgate.netacs.org

Temperature is another critical parameter. Classical methods like the Bernthsen synthesis require high temperatures, often exceeding 200 °C. wikipedia.org However, modern catalytic methods are being developed to proceed at lower temperatures. For instance, a method for synthesizing acridine derivatives from o-fluorobenzaldehyde operates at a milder temperature range of 50-80 °C in tetrahydrofuran. google.com Systematic studies on the sulfonation of acridine have shown that the degree of substitution can be controlled by varying the reaction temperature, with higher temperatures leading to a greater degree of sulfonation. mdpi.com This highlights the importance of precise temperature control in achieving the desired product selectivity.

The provided outline requires a detailed discussion of advanced synthetic methodologies, sustainable and green chemistry approaches, and scale-up considerations specifically for "9(10H)-Acridinimine, 10-hexyl-". This includes the application of solvent-free or aqueous media reactions, the utilization of biocatalysis or photocatalysis, and the challenges of transitioning from laboratory to preparative scale synthesis.

Without any available research on the synthesis of this particular compound, it is not possible to provide a scientifically accurate and informative article that adheres to the strict constraints of the request. Information on related but distinct compounds, such as acridones or other acridine derivatives, cannot be used as it would fall outside the explicit scope of the user's instructions.

Therefore, the requested article on "" cannot be generated at this time due to the absence of relevant scientific data.

Sophisticated Spectroscopic and Spectrometric Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of organic molecules in solution. For 9(10H)-Acridinimine, 10-hexyl-, a suite of one-dimensional and two-dimensional NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to understand the spatial relationships between atoms.

Two-dimensional (2D) NMR experiments are indispensable for mapping the intricate network of covalent bonds and spatial proximities within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through-bond, typically over two to three bonds. For the 10-hexyl- substituent, COSY would show clear correlations between adjacent methylene (B1212753) (CH₂) groups, starting from the N-CH₂ protons and extending to the terminal methyl (CH₃) group. In the aromatic region, it would highlight couplings between adjacent protons on the acridine (B1665455) rings (e.g., H-1 with H-2, H-3 with H-4).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly attached to carbon atoms. columbia.edu This is the primary method for assigning carbon signals based on their attached, and usually pre-assigned, proton signals. Each CH, CH₂, and CH₃ group in the hexyl chain and the aromatic C-H groups of the acridine core would produce a distinct cross-peak, linking the ¹H and ¹³C chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). columbia.edusdsu.edu It is crucial for connecting different spin systems and identifying quaternary carbons. For instance, the protons of the N-CH₂ group on the hexyl chain would show an HMBC correlation to the C-9 and C-9a carbons of the acridine core, confirming the point of attachment. Likewise, aromatic protons would show correlations to nearby quaternary carbons, aiding in their definitive assignment.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space proximities. This is particularly useful for confirming stereochemistry and conformation. In this molecule, NOESY could show correlations between the N-CH₂ protons of the hexyl chain and the H-1/H-8 protons of the acridine framework, providing insight into the preferred orientation of the alkyl substituent relative to the planar ring system.

A summary of expected key 2D NMR correlations is presented below.

| Proton(s) | Correlated Carbon(s) (HMBC) | Correlated Proton(s) (COSY) | Correlated Proton(s) (NOESY) |

| H-1, H-8 | C-2, C-7; C-3, C-6; C-9a, C-10a; C-9 | H-2, H-7 | N-CH₂ (Hexyl) |

| H-4, H-5 | C-2, C-7; C-3, C-6; C-4a, C-8a | H-3, H-6 | N-CH₂ (Hexyl) |

| N-CH₂ (Hexyl) | C-9; C-9a | CH₂ (Hexyl Position 2) | H-1, H-8 |

The structure of 9(10H)-Acridinimine, 10-hexyl- suggests the possibility of restricted rotation around the C9=N imine bond and the N10-C(hexyl) single bond. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can quantify the energy barriers associated with these rotational processes. csic.es

At low temperatures, the rotation around a bond with a significant energy barrier may become slow on the NMR timescale, leading to the appearance of distinct signals for atoms that are chemically equivalent at room temperature. As the temperature is raised, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal. By analyzing the coalescence temperature and the separation of the signals at low temperature, the activation energy (ΔG‡) for the rotational barrier can be calculated. While specific data for the title compound is not available, studies on similar systems with restricted rotation, such as N-aryl amides, have shown energy barriers ranging from 9 to over 20 kcal/mol, depending on steric and electronic factors. nsf.govnih.gov

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Bonding Elucidation

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information on the functional groups and bonding within a molecule by probing its molecular vibrations.

The acridinimine core possesses several characteristic vibrational modes that serve as a spectroscopic fingerprint.

C=N Stretch: The most prominent feature of the imine group is its stretching vibration, which is expected to appear in the 1680-1630 cm⁻¹ region of the IR spectrum. msu.edu This band is typically strong and sharp, providing clear evidence for the imine functionality.

Aromatic C=C Stretches: The aromatic rings of the acridine system will give rise to a series of sharp absorption bands in the 1600-1450 cm⁻¹ region.

C-N Stretch: The stretching vibration of the C-N single bonds within the heterocyclic system and between the ring and the hexyl group would be found in the 1350-1200 cm⁻¹ range. msu.edu

Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds are characteristic and appear in the 900-675 cm⁻¹ region, with their exact position being indicative of the substitution pattern.

Aliphatic C-H Stretches: The hexyl chain will exhibit symmetric and asymmetric C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

The table below summarizes the predicted key vibrational frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Region/Technique |

| Aromatic C-H Stretch | 3100-3000 | FTIR/Raman |

| Aliphatic C-H Stretch | 2960-2850 | FTIR/Raman |

| C=N Imine Stretch | 1680-1630 | FTIR (Strong) |

| Aromatic C=C Stretch | 1600-1450 | FTIR/Raman |

| C-N Stretch | 1350-1200 | FTIR |

The positions and intensities of vibrational bands are sensitive to the electronic structure of the molecule. The C=N stretching frequency, for example, can be influenced by the electronic nature of the acridine ring. Electron-donating or withdrawing groups on the ring system could subtly shift this frequency. Raman spectroscopy, which is sensitive to changes in polarizability, is particularly effective for studying the symmetric vibrations of the aromatic system and can provide complementary information to the IR spectrum. The degree of conjugation across the acridinimine system directly influences the force constants of the bonds, which in turn determines the energy (and frequency) of their vibrations.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule and investigating its fragmentation pathways. nih.govlongdom.org For 9(10H)-Acridinimine, 10-hexyl-, HRMS would be used to determine the exact mass of the protonated molecular ion, [M+H]⁺. The experimentally measured mass can be compared to the calculated mass for the expected molecular formula (C₁₉H₂₃N₂), with a high degree of accuracy (typically < 5 ppm), providing unambiguous validation of the formula.

Upon collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment, the [M+H]⁺ ion will break apart in a predictable manner. The analysis of these fragment ions provides further structural confirmation. Plausible fragmentation pathways for this molecule would include:

Benzylic Cleavage: Loss of an alkyl radical from the hexyl chain, particularly cleavage at the bond beta to the nitrogen atom, leading to a stable, resonance-delocalized cation.

Loss of the Hexyl Chain: Cleavage of the N10-C(hexyl) bond to generate a fragment corresponding to the protonated 9(10H)-Acridinimine core.

Fragmentation of the Acridine Ring: At higher collision energies, the stable tricyclic ring system can undergo characteristic fragmentation, such as the loss of HCN.

Expected key fragments and their calculated exact masses are listed below.

| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Description |

| [M+H]⁺ | C₁₉H₂₃N₂⁺ | 279.1856 | Protonated Molecular Ion |

| [M-C₅H₁₁]⁺ | C₁₄H₁₂N₂⁺ | 208.1000 | Loss of pentyl radical |

| [M-C₆H₁₃]⁺ | C₁₃H₁₀N₂⁺ | 194.0844 | Loss of hexyl radical (Protonated Acridinimine) |

This comprehensive analytical approach ensures a rigorous and unambiguous characterization of 9(10H)-Acridinimine, 10-hexyl-, confirming its identity and providing deep insight into its chemical properties.

Lack of Publicly Available Data for 9(10H)-Acridinimine, 10-hexyl-

A comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific experimental data for the chemical compound 9(10H)-Acridinimine, 10-hexyl- . Consequently, a detailed and scientifically accurate article based on the requested sophisticated spectroscopic and spectrometric characterization cannot be generated at this time.

Further research or the publication of experimental findings by the scientific community is necessary to provide the specific data points required to fulfill the detailed outline requested.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, yielding information about its energy, electron distribution, and geometry.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has become a popular and effective method for studying the ground state properties of medium to large-sized molecules due to its favorable balance between computational cost and accuracy. In DFT, the electron density is the central variable, rather than the complex many-electron wavefunction.

For a molecule like 9(10H)-Acridinimine, 10-hexyl-, DFT calculations, often employing functionals such as B3LYP in conjunction with a basis set like 6-311G, can be used to optimize the molecular geometry. nih.gov This process determines the most stable three-dimensional arrangement of the atoms. From this optimized structure, various ground state properties can be calculated, including the total energy, dipole moment, and the distribution of electronic charge. The presence of the hexyl group at the N10 position introduces conformational flexibility, and DFT can be used to explore the potential energy surface and identify the most stable conformers.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate electronic structure information.

For the acridine (B1665455) core, ab initio calculations can yield precise values for ionization potential and electron affinity. acs.org These methods are particularly valuable for benchmarking the results obtained from more computationally efficient methods like DFT. For 9(10H)-Acridinimine, 10-hexyl-, high-accuracy ab initio calculations could be employed to study specific aspects of its electronic structure, such as the nature of the nitrogen lone pairs and the π-system of the acridine rings.

Molecular Orbital Analysis and Frontier Molecular Orbital (FMO) Theory

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of a set of molecular orbitals that are spread across the entire molecule. The analysis of these orbitals, particularly the frontier molecular orbitals, is crucial for understanding a molecule's reactivity and spectroscopic properties.

HOMO-LUMO Energy Gaps and Their Implications for Reactivity and Spectroscopy

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. A smaller gap generally indicates higher reactivity and a greater ease of electronic excitation.

For the parent acridine molecule, the HOMO-LUMO gap has been a subject of both experimental and theoretical investigation. researchgate.net The introduction of the 10-hexyl- and 9-iminine substituents is expected to modulate this gap. The electron-donating nature of the alkyl chain and the imine group could raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted acridine. This would imply that 9(10H)-Acridinimine, 10-hexyl- might be more reactive and exhibit absorption of light at longer wavelengths.

Interactive Data Table: Comparison of Calculated HOMO-LUMO Gaps for Acridine and a Hypothetical Derivative

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Acridine | -6.2 | -1.8 | 4.4 |

| Hypothetical 9(10H)-Acridinimine, 10-hexyl- | -5.9 | -1.7 | 4.2 |

Note: The values for the hypothetical derivative are illustrative and based on general trends observed for similar substitutions.

Charge Density Distribution and Electrostatic Potential Maps

The charge density distribution reveals how the electrons are spread throughout the molecule, highlighting regions that are electron-rich or electron-poor. This information is visualized through electrostatic potential (ESP) maps, where different colors represent different electrostatic potentials. Red areas typically indicate regions of high electron density (negative potential), while blue areas represent regions of low electron density (positive potential).

In 9(10H)-Acridinimine, 10-hexyl-, the nitrogen atoms of the acridine ring and the imine group are expected to be regions of high electron density, appearing as red or yellow on an ESP map. The hydrogen atoms and the alkyl chain, in contrast, would be more electron-deficient. These maps are invaluable for predicting how the molecule will interact with other molecules, such as in intermolecular hydrogen bonding or in reactions with electrophiles and nucleophiles.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and understand its electronic properties. Time-dependent DFT (TD-DFT) is a widely used method for predicting UV-Visible absorption spectra by calculating the energies of electronic transitions. For 9(10H)-Acridinimine, 10-hexyl-, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) corresponding to π-π* transitions within the acridine chromophore.

Furthermore, nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations can provide theoretical ¹H and ¹³C NMR spectra, which are instrumental in the structural elucidation of newly synthesized compounds. The predicted chemical shifts for the protons and carbons of the hexyl chain and the acridine core can be compared with experimental NMR data to verify the structure of 9(10H)-Acridinimine, 10-hexyl-.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. Computational methods, particularly those based on density functional theory (DFT), can accurately predict NMR chemical shifts (δ) and spin-spin coupling constants (J). The GIAO (Gauge-Including Atomic Orbital) method is a widely employed approach for calculating isotropic magnetic shielding tensors, from which chemical shifts are derived.

For 9(10H)-Acridinimine, 10-hexyl-, theoretical calculations would involve geometry optimization of the molecule, followed by NMR property calculations at a suitable level of theory (e.g., B3LYP functional with a 6-311+G(d,p) basis set) and the inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM). The predicted chemical shifts for the protons and carbons of the acridine core and the hexyl chain provide a theoretical spectrum that can be compared with experimental data to confirm the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 9(10H)-Acridinimine, 10-hexyl- (Illustrative Data)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | 7.85 | 122.4 |

| C2 | 7.42 | 128.9 |

| C3 | 7.68 | 125.1 |

| C4 | 8.10 | 130.5 |

| C4a | - | 140.2 |

| C5 | 8.05 | 129.8 |

| C6 | 7.55 | 124.7 |

| C7 | 7.75 | 127.3 |

| C8 | 8.20 | 118.9 |

| C8a | - | 142.1 |

| C9 | - | 155.6 |

| C9a | - | 120.8 |

| N10 | - | - |

| C1' (Hexyl) | 4.25 | 45.3 |

| C2' (Hexyl) | 1.85 | 31.6 |

| C3' (Hexyl) | 1.35 | 26.8 |

| C4' (Hexyl) | 1.30 | 22.5 |

| C5' (Hexyl) | 1.28 | 29.1 |

| C6' (Hexyl) | 0.88 | 14.0 |

| NH | 9.50 | - |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations. Actual predicted values would depend on the specific computational methodology employed.

Theoretical UV-Vis Absorption and Emission Spectra Calculations

Time-dependent density functional theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, enabling the prediction of ultraviolet-visible (UV-Vis) absorption and emission spectra. For 9(10H)-Acridinimine, 10-hexyl-, TD-DFT calculations can identify the energies of vertical electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax).

These calculations also provide information about the nature of the electronic transitions, such as π→π* or n→π* transitions, and the oscillator strengths, which relate to the intensity of the absorption bands. Similarly, by optimizing the geometry of the first excited state, the emission spectrum (fluorescence) can be predicted. The results of these calculations are instrumental in understanding the photophysical properties of the molecule.

Table 2: Calculated UV-Vis Absorption and Emission Data for 9(10H)-Acridinimine, 10-hexyl- (Illustrative Data)

| Parameter | Predicted Value |

| Absorption λmax 1 (nm) | 385 |

| Molar Extinction Coefficient (ε) 1 (M⁻¹cm⁻¹) | 12,000 |

| Transition 1 | π→π |

| Absorption λmax 2 (nm) | 254 |

| Molar Extinction Coefficient (ε) 2 (M⁻¹cm⁻¹) | 45,000 |

| Transition 2 | π→π |

| Emission λmax (nm) | 450 |

| Stokes Shift (nm) | 65 |

Note: This table contains representative data that would be generated from TD-DFT calculations. The specific values are dependent on the chosen functional, basis set, and solvent model.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a key tool for mapping out the intricate details of chemical reaction mechanisms, providing insights into the energetics and geometries of transition states and intermediates that are often difficult to probe experimentally.

To understand the reactivity of 9(10H)-Acridinimine, 10-hexyl-, for instance in a potential hydrolysis or rearrangement reaction, computational methods can be used to locate the transition state (TS) structure connecting reactants and products. A transition state is a first-order saddle point on the potential energy surface. Various algorithms, such as the Berny algorithm, are employed for TS searching.

Once a TS is located and confirmed by the presence of a single imaginary frequency in the vibrational analysis, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC analysis maps the minimum energy path downhill from the TS to the corresponding reactant and product, confirming that the located TS indeed connects the desired species and providing a detailed picture of the geometric changes that occur along the reaction coordinate.

The 9(10H)-Acridinimine, 10-hexyl- molecule can potentially exist in different isomeric and tautomeric forms. For example, tautomerization could involve the migration of the imine proton to one of the nitrogen atoms of the acridine ring. Computational methods can be used to explore the potential energy surface to identify all stable isomers and tautomers.

By calculating the relative energies of these different forms, their thermodynamic stability can be assessed. Furthermore, the transition states connecting these isomers can be located, and the activation energies for their interconversion can be determined. This provides a comprehensive understanding of the isomerization and tautomerization landscape of the molecule.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solution Behavior

While quantum mechanical calculations provide detailed information about the electronic structure of a molecule, they are computationally expensive and typically limited to single molecules or small clusters in a static environment. Molecular Dynamics (MD) simulations, which use classical mechanics to model the movements of atoms over time, are well-suited for studying the conformational dynamics and solution behavior of larger systems.

For 9(10H)-Acridinimine, 10-hexyl-, MD simulations can be used to explore its conformational landscape in different solvents. The flexible hexyl chain can adopt numerous conformations, and MD simulations can reveal the most populated conformational states and the dynamics of their interconversion. These simulations also provide insights into how the molecule interacts with solvent molecules, including the formation of hydrogen bonds and other non-covalent interactions. This information is crucial for understanding its solubility, aggregation behavior, and ultimately, its function in a biological or material context. Enhanced sampling techniques can be employed to accelerate the exploration of conformational space and obtain statistically converged properties.

An extensive search of scientific literature and chemical databases has been conducted to gather information on the photophysical properties and excited-state dynamics of the chemical compound 9(10H)-Acridinimine, 10-hexyl-. Despite a thorough investigation, no specific experimental or theoretical data for this particular compound was found in the available resources.

Consequently, it is not possible to provide the detailed, data-rich article as requested in the prompt's outline. The strict requirement to focus solely on "9(10H)-Acridinimine, 10-hexyl-" and the absence of any specific information on this compound in the public domain prevent the generation of content for the specified sections and subsections.

Further research or synthesis and characterization of this specific compound would be required to generate the data necessary to fulfill the request.

Photophysical Properties and Excited State Dynamics

Phosphorescence and Delayed Fluorescence Studies

Characterization of Triplet State Formation and Decay

The formation of triplet states in acridine (B1665455) derivatives is a critical process, particularly for applications in phosphorescence-based OLEDs and photocatalysis. The triplet state (T₁) of 9(10H)-Acridinimine, 10-hexyl- is populated from the lowest excited singlet state (S₁) through a process known as intersystem crossing (ISC). The formation and subsequent decay of this triplet state can be monitored using techniques such as transient absorption spectroscopy.

Research findings on related acridine compounds suggest that the rate of triplet state formation and its lifetime are highly dependent on the molecular structure and the surrounding environment. For instance, the presence of heavy atoms or specific substituent groups can significantly enhance the spin-orbit coupling, thereby increasing the efficiency of intersystem crossing. wikipedia.org While specific data for 9(10H)-Acridinimine, 10-hexyl- is not extensively documented in publicly available literature, studies on similar 9,10-disubstituted anthracene (B1667546) derivatives show that triplet formation can sometimes occur through charge recombination in polar solvents, a pathway that competes with direct singlet fission. nih.gov

The decay of the triplet state can occur through radiative (phosphorescence) or non-radiative pathways. The phosphorescence lifetime and quantum yield are key parameters that characterize the emissive properties of the triplet state. In many acridine derivatives, the triplet state is susceptible to quenching by molecular oxygen, which can limit its lifetime in aerobic environments.

Table 1: Hypothetical Triplet State Properties of 9(10H)-Acridinimine, 10-hexyl- in Different Solvents

| Solvent | Triplet Formation Rate Constant (kISC, s-1) | Triplet Lifetime (τT, μs) | Phosphorescence Quantum Yield (ΦP) |

| Toluene | 1.2 x 107 | 50 | 0.05 |

| Dichloromethane | 3.5 x 107 | 25 | 0.02 |

| Acetonitrile (B52724) | 5.8 x 107 | 10 | < 0.01 |

Investigation of Inter-System Crossing Efficiencies

Intersystem crossing (ISC) is a non-radiative process involving a transition between two electronic states with different spin multiplicities, typically from a singlet to a triplet state. wikipedia.org The efficiency of this process, quantified by the ISC quantum yield (ΦISC), is a critical factor determining the population of the triplet state.

The ISC rate can be significantly influenced by the energy gap between the S₁ and a higher-lying triplet state (e.g., T₂). When these energy levels are nearly resonant, the ISC rate can be enhanced. researchgate.net For acridine derivatives, the molecular architecture, including the nature and position of substituents, plays a pivotal role in tuning these energy levels and thus the ISC efficiency. The heavy-atom effect, where the presence of atoms with large spin-orbit coupling (like bromine or iodine) enhances ISC, is a well-established principle. wikipedia.org

Ultrafast Spectroscopy for Excited State Relaxation Processes

To gain a deeper understanding of the intricate photophysical events that occur on extremely short timescales following photoexcitation, advanced spectroscopic techniques with high temporal resolution are employed.

Femtosecond Transient Absorption Spectroscopy

Femtosecond transient absorption (fsTA) spectroscopy is a powerful tool for probing the dynamics of excited states with femtosecond (10-15 s) resolution. nih.gov This technique allows for the direct observation of the formation and decay of transient species, such as excited singlet states, triplet states, and charge-separated states.

In a typical fsTA experiment, a pump pulse excites the molecule to a higher electronic state, and a subsequent probe pulse monitors the changes in absorption as a function of time delay between the pump and probe. The resulting transient spectra provide a "fingerprint" of the excited species present at different times. For instance, the decay of the S₁ state can be observed as a decrease in its characteristic excited-state absorption, which may be accompanied by the rise of the T₁ absorption band, providing direct evidence for intersystem crossing. nih.gov Studies on similar systems have utilized fsTA to elucidate complex photoinduced dynamics in both solution and solid states. illinois.edu

Time-Resolved Emission Spectroscopy

Time-resolved emission spectroscopy complements transient absorption by monitoring the decay of fluorescence (from the S₁ state) or phosphorescence (from the T₁ state) over time. Techniques like time-correlated single-photon counting (TCSPC) can measure fluorescence lifetimes from picoseconds to nanoseconds, providing information about the rates of all deactivation pathways from the S₁ state, including fluorescence, internal conversion, and intersystem crossing. The timescale of intersystem crossing is typically on the order of 10⁻⁸ to 10⁻³ seconds. wikipedia.org

Energy Transfer and Electron Transfer Mechanisms in Donor-Acceptor Systems Incorporating 9(10H)-Acridinimine, 10-hexyl-

The integration of chromophores like 9(10H)-Acridinimine, 10-hexyl- into donor-acceptor (D-A) systems is a key strategy for developing materials for organic photovoltaics and photocatalysis. rsc.orgresearchgate.net In such systems, photoexcitation of either the donor or the acceptor can lead to energy transfer or electron transfer between the two moieties.

Energy Transfer: This process involves the non-radiative transfer of excitation energy from an excited donor (D) to an acceptor (A), resulting in a ground-state donor and an excited acceptor (A). The efficiency of energy transfer is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and orientation between the two units.

Electron Transfer: Photoinduced electron transfer involves the movement of an electron from the donor to the acceptor (or vice versa) upon photoexcitation. This process creates a charge-separated state (D⁺-A⁻). The feasibility and rate of electron transfer are governed by the driving force (Gibbs free energy change) and the reorganization energy of the system. nih.govnih.gov The electronic coupling between the donor and acceptor, which can be mediated by the molecular bridge connecting them, is also a critical factor. rsc.org

The specific role of 9(10H)-Acridinimine, 10-hexyl- in a D-A system would depend on its relative electronic energy levels compared to the partner molecule. It could act as an electron donor, an electron acceptor, or a photosensitizer that facilitates energy transfer.

Table 2: Key Parameters in Donor-Acceptor Systems

| Parameter | Description | Relevance |

| ΔG⁰ | Gibbs Free Energy of Charge Separation | Determines the thermodynamic driving force for electron transfer. |

| λ | Reorganization Energy | The energy required to distort the geometries of the donor, acceptor, and solvent upon electron transfer. nih.gov |

| HDA | Electronic Coupling Element | A measure of the electronic interaction between the donor and acceptor. nih.govnih.gov |

| kET | Rate of Electron Transfer | Depends on ΔG⁰, λ, and HDA. |

| kEnT | Rate of Energy Transfer | Governed by Förster or Dexter mechanisms, depending on the nature of the interaction. |

Electrochemical Behavior and Redox Chemistry

Cyclic Voltammetry (CV) for Oxidation and Reduction Potentials

Cyclic voltammetry is a key technique to probe the oxidation and reduction potentials of 9(10H)-Acridinimine, 10-hexyl-. The resulting voltammogram would reveal the potentials at which the compound undergoes electron transfer processes and provide insights into the stability of the electrochemically generated species.

The electrochemical behavior of acridine (B1665455) derivatives often involves both reversible and irreversible redox steps. The reduction of the acridine moiety is typically a reversible one-electron process, leading to the formation of a stable radical anion. The N-alkylation, in this case with a hexyl group, influences the reduction potential. Electron-donating alkyl groups generally make the reduction more difficult, shifting the potential to more negative values.

Table 1: Postulated Redox Processes for 9(10H)-Acridinimine, 10-hexyl-

| Process | Proposed Reaction | Reversibility |

| Reduction | Acridinimine + e⁻ ⇌ [Acridinimine]•⁻ | Likely Reversible |

| Oxidation | Acridinimine - e⁻ → [Acridinimine]•⁺ → Products | Likely Irreversible |

This table is based on the general electrochemical behavior of related acridine and imine compounds.

The choice of solvent and supporting electrolyte is expected to have a significant impact on the redox potentials and the stability of the electrogenerated species of 9(10H)-Acridinimine, 10-hexyl-. Protic solvents, for instance, can protonate the imine nitrogen or the radical anion, leading to significant shifts in the reduction potentials and potentially altering the reaction mechanism.

In aprotic solvents like acetonitrile (B52724) or dimethylformamide, the redox behavior is generally more straightforward. The supporting electrolyte, typically a tetraalkylammonium salt such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆), provides conductivity to the solution. The nature and concentration of the electrolyte can influence the kinetics of the electron transfer and the stability of the charged intermediates through ion-pairing effects. For instance, smaller cations of the electrolyte can form tighter ion pairs with the radical anion, affecting its stability and subsequent reactivity.

Spectroelectrochemistry for Real-Time Species Identification

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to allow for the in-situ characterization of electrogenerated species. This is particularly valuable for identifying transient intermediates and elucidating reaction mechanisms.

During the electrochemical reduction of 9(10H)-Acridinimine, 10-hexyl-, UV-Vis spectroelectrochemistry would be expected to show the disappearance of the absorption bands of the neutral molecule and the appearance of new bands corresponding to the radical anion. Acridinyl radicals, which are related to the reduced form of the acridinium (B8443388) core, are known to have strong absorptions in the visible region of the spectrum nih.gov.

Upon oxidation, the changes in the UV-Vis spectrum would reflect the formation of the radical cation. The spectral evolution during the oxidation process could provide evidence for any follow-up chemical reactions. If the oxidation is irreversible, the original spectrum of the neutral compound would not be fully restored upon reversing the potential.

EPR spectroelectrochemistry is a powerful tool for the direct detection and characterization of paramagnetic species, such as the radical anion and radical cation of 9(10H)-Acridinimine, 10-hexyl-.

Upon one-electron reduction, the formation of the radical anion would give rise to an EPR signal. The hyperfine coupling constants of the EPR spectrum would provide detailed information about the distribution of the unpaired electron spin density over the acridine and imine moieties. The spectrum of an acridinyl radical typically shows hyperfine coupling to the nitrogen nucleus and various protons on the aromatic rings nih.gov.

Similarly, the one-electron oxidation would generate a radical cation, which could also be detected by EPR. The analysis of its EPR spectrum would reveal the distribution of the positive charge and unpaired spin, offering insights into the site of initial electron removal. EPR studies of tertiary amine radical cations have been successfully used to characterize these species digitellinc.com.

Mechanistic Studies of Electrochemical Reactions

The reduction pathway is anticipated to be a relatively simple, reversible one-electron transfer to form the radical anion, particularly in aprotic media.

The oxidation mechanism is expected to be more intricate. An initial one-electron oxidation would form a radical cation. This highly reactive species could then undergo a variety of follow-up reactions, such as deprotonation, dimerization, or reaction with the solvent or nucleophiles present in the solution. The nature of the substituent at the imine nitrogen would also play a role in the subsequent reactivity. Mechanistic studies on the electrochemical reactions of nitrogen-containing organic compounds have shown that imines can undergo various transformations upon oxidation or reduction nih.gov. The electrochemical alkylation of imines, for example, proceeds through radical intermediates researchgate.net.

Further detailed studies, including controlled potential electrolysis coupled with product analysis, would be necessary to fully elucidate the complex mechanistic pathways of the electrochemical reactions of 9(10H)-Acridinimine, 10-hexyl-.

Investigation of Electron Transfer Pathways

The electron transfer mechanisms of acridinimine compounds are typically elucidated using techniques such as cyclic voltammetry. For the parent 9-aminoacridine (B1665356), studies have shown that the first reduction step is a one-electron process that is quasi-reversible, leading to the formation of a radical anion. This initial reduction is then often followed by an irreversible chemical reaction, a process known as an EC (electrochemical-chemical) mechanism. The specific nature of this subsequent chemical reaction can be influenced by factors such as the solvent and the presence of proton donors.

Identification of Electrogenerated Intermediates and Products

The identification of species generated during electrochemical reactions is key to understanding the reaction pathways. For 9-aminoacridine, the initially formed radical anion is a key intermediate. While this species can be detected electrochemically, its inherent reactivity often leads to the formation of more stable products. The dimerization of the radical anion is a proposed pathway, leading to a dimeric species as a final product of the initial reduction step.

Spectroelectrochemical methods, which couple spectroscopic techniques with electrochemical experiments, are invaluable for identifying such transient intermediates and final products. These methods allow for the in-situ characterization of the species as they are generated at the electrode surface.

Derivatization Effects on Electrochemical Properties

Altering the chemical structure of the acridinimine molecule through the addition of various substituents can have a profound impact on its electrochemical properties. This allows for the targeted design of molecules with specific redox characteristics.

Correlation of Substituent Electronic Effects with Redox Potentials

The electronic nature of substituents on the acridine ring directly influences the ease with which the molecule is oxidized or reduced. Electron-donating groups (EDGs) increase the electron density of the acridine system, making it easier to oxidize (a lower oxidation potential) and more difficult to reduce (a more negative reduction potential). Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making oxidation more difficult (a higher oxidation potential) and reduction easier (a less negative reduction potential).

This relationship between substituent electronic effects and redox potentials can be systematically studied and quantified. The following table provides illustrative data on how different substituents might affect the redox potentials of a hypothetical 9(10H)-Acridinimine, 10-hexyl- derivative.

Table 1: Hypothetical Redox Potentials of Substituted 10-hexyl-9(10H)-acridinimine Derivatives

| Substituent | Substituent Position | Oxidation Potential (V) | Reduction Potential (V) |

|---|---|---|---|

| -OCH₃ | 2 | 0.85 | -1.75 |

| -CH₃ | 2 | 0.92 | -1.72 |

| -H | - | 1.00 | -1.68 |

| -Cl | 2 | 1.10 | -1.60 |

| -CN | 2 | 1.25 | -1.52 |

Tuning of Electrochemical Windows through Structural Modification

The electrochemical window, which is the potential difference between the first oxidation and first reduction events, is a critical parameter that determines the suitability of a compound for certain applications, such as in organic electronics. By strategically modifying the structure of 9(10H)-Acridinimine, 10-hexyl-, this window can be precisely tuned.

For instance, the introduction of a strong electron-donating group will lower the oxidation potential, while a strong electron-withdrawing group will make the reduction potential less negative. The combination of different substituents at various positions on the acridine ring allows for fine control over both the oxidation and reduction potentials, thereby enabling the rational design of molecules with tailored electrochemical windows. The 10-hexyl group, while primarily enhancing solubility, can also have a modest electronic influence on the acridine system.

The ability to tune the electrochemical window through synthetic modification is a powerful tool for developing novel acridinimine-based materials with optimized performance for specific technological applications.

Chemical Reactivity and Mechanistic Investigations

Reaction with Electrophiles and Nucleophiles

The reactivity of 9(10H)-Acridinimine, 10-hexyl- is characterized by the nucleophilic nature of the imine nitrogen and the potential for electrophilic attack on the electron-rich acridine (B1665455) ring.

Protonation Studies and Basicity of the Acridinimine Nitrogen

The exocyclic imine nitrogen in 9(10H)-Acridinimine, 10-hexyl- possesses a lone pair of electrons, rendering it a basic center. Protonation occurs at this nitrogen atom, leading to the formation of a 9-amino-10-hexylacridinium cation. The basicity of this nitrogen is influenced by the electronic effects of the acridine ring system. The extensive conjugation within the aromatic rings can delocalize the positive charge in the protonated species, thereby stabilizing the conjugate acid and influencing the pKa value.

Table 1: Comparison of Basicity (pKa) for Related Nitrogen Heterocycles

| Compound | pKa in Water (approximate) |

| Acridine | 5.6 |

| 9-Aminoacridine (B1665356) | 9.9 |

| Pyridine | 5.2 |

| Quinoline (B57606) | 4.9 |

Note: The pKa value for 9(10H)-Acridinimine, 10-hexyl- is expected to be in a similar range to 9-aminoacridine, influenced by the electronic contribution of the 10-hexyl group.

Alkylation and Acylation Reactions on the Imine Nitrogen

The nucleophilic imine nitrogen is susceptible to attack by alkylating and acylating agents. These reactions proceed via nucleophilic addition to the electrophilic carbon of the alkyl or acyl halide, followed by elimination of a leaving group.

Alkylation: Reaction with an alkyl halide, such as methyl iodide, would result in the formation of a quaternary ammonium (B1175870) salt, specifically a 9-(alkylamino)-10-hexylacridinium iodide. The rate of this reaction is dependent on the nature of the alkylating agent and the reaction conditions.

Acylation: Similarly, acylation with an acyl chloride or anhydride (B1165640) would yield an N-acylated iminium salt. This reaction introduces an acyl group onto the exocyclic nitrogen, modifying the electronic properties and steric environment of the imine functionality.

These reactions are analogous to the well-established Friedel-Crafts alkylation and acylation reactions of aromatic compounds, where an electrophile attacks an electron-rich aromatic ring. However, in this case, the primary site of attack is the exocyclic imine nitrogen due to its higher nucleophilicity compared to the carbon atoms of the acridine ring.

Tautomerism and Isomerization Pathways

The structure of 9(10H)-Acridinimine, 10-hexyl- allows for the existence of tautomers and isomers, which can be in equilibrium or interconverted under specific conditions.

Investigation of Imine-Enamine Tautomeric Equilibria

9(10H)-Acridinimine, 10-hexyl- can theoretically exist in equilibrium with its enamine tautomer, 9-amino-10-hexylacridine. This imine-enamine tautomerism involves the migration of a proton from the carbon atom adjacent to the imine to the imine nitrogen, with a corresponding shift of the double bond.

Theoretical studies on related 9-acridinamine derivatives have suggested that the position of this equilibrium is significantly influenced by the nature of the substituents on the exocyclic nitrogen. Electronegative substituents tend to favor the imino (acridinimine) form researchgate.net. Given that a hydrogen atom is attached to the imine nitrogen in the parent 9(10H)-Acridinimine, the equilibrium with the enamine form (9-aminoacridine) is a critical consideration. The 10-hexyl substituent is not expected to have a strong electronic effect on this equilibrium. The relative stability of the tautomers is also influenced by solvent effects and the potential for intermolecular hydrogen bonding.

Isomerization at the Imine Double Bond

The carbon-nitrogen double bond of the imine group can exist in two geometric isomers, (E) and (Z). Interconversion between these isomers can occur through rotation around the C=N bond, a process that typically requires energy input in the form of heat or light. N-alkyl imines have been shown to undergo photoisomerization. researchgate.net This process involves the absorption of light to promote the molecule to an excited state where the rotational barrier is lower, allowing for conversion between the (E) and (Z) forms. The specific wavelengths required for isomerization and the photostationary state distribution between the isomers would depend on the specific substitution pattern and the solvent environment.

Oxidation and Reduction Chemistry

The acridine ring system and the imine functionality are both susceptible to oxidation and reduction reactions.

Oxidation: The acridine nucleus can be oxidized under strong oxidizing conditions, potentially leading to the formation of acridones. The imine group itself can also be a site of oxidation, although this typically requires specific reagents.

Reduction: The imine double bond can be readily reduced to the corresponding amine, 9-amino-10-hexylacridine. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation. The acridine ring can also be reduced, typically under more forcing conditions, leading to partially or fully saturated derivatives. The specific products of reduction will depend on the choice of reducing agent and the reaction conditions.

Table 2: Summary of Potential Chemical Transformations

| Reaction Type | Reagent/Condition | Potential Product |

| Protonation | Acid (e.g., HCl) | 9-Amino-10-hexylacridinium chloride |

| Alkylation | Alkyl halide (e.g., CH3I) | 9-(Alkylamino)-10-hexylacridinium iodide |

| Acylation | Acyl chloride (e.g., CH3COCl) | 9-(N-Acetylamino)-10-hexylacridinium chloride |

| Reduction | NaBH4 or H2/Pd | 9-Amino-10-hexylacridine |

| Isomerization | UV light | (E/Z)-9(10H)-Acridinimine, 10-hexyl- |

Selective Oxidation Reactions and Products

No specific studies detailing the selective oxidation of 9(10H)-Acridinimine, 10-hexyl- were identified. Research in this area would involve reacting the compound with various oxidizing agents to determine the selectivity of the reaction and characterize the resulting products. Key areas of investigation would include the oxidation of the imine functional group and potential reactions on the acridine ring or the hexyl substituent.

Controlled Reduction Methodologies

Information on the controlled reduction of 9(10H)-Acridinimine, 10-hexyl- is not available. Such studies would typically explore the use of various reducing agents to selectively reduce the imine bond or other reducible functionalities within the molecule. Understanding the conditions for controlled reduction is crucial for the synthesis of related compounds and for mechanistic studies.

Photochemical Reactions and Photo-Induced Transformations

Photo-Induced Cycloadditions or Rearrangements

There is no available data on photo-induced cycloadditions or rearrangements involving 9(10H)-Acridinimine, 10-hexyl-. Photochemical studies would be necessary to determine if this compound undergoes such transformations upon exposure to specific wavelengths of light and to identify the structures of any resulting photoproducts.

Photoisomerization Mechanisms

The potential for photoisomerization of 9(10H)-Acridinimine, 10-hexyl- has not been explored in the available literature. Research would be required to investigate whether light can induce isomerization in this molecule and to elucidate the underlying mechanisms of such processes.

Mechanistic Studies of Specific Reactions Involving 9(10H)-Acridinimine, 10-hexyl-

Kinetic Analysis and Rate Determining Steps

Without specific reactions being studied, no kinetic analysis or determination of rate-determining steps for reactions involving 9(10H)-Acridinimine, 10-hexyl- can be reported. Mechanistic studies, including kinetic analysis, are fundamental to understanding the reactivity of a compound and require detailed experimental investigation of specific chemical transformations.

Isotope Labeling Experiments for Pathway Elucidation of 9(10H)-Acridinimine, 10-hexyl-

While direct experimental data on 9(10H)-Acridinimine, 10-hexyl- is absent, the principles of isotope labeling as applied to similar heterocyclic systems can be described. Typically, isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are incorporated at specific positions within the molecule. The labeled compounds are then subjected to the reaction conditions under investigation. By analyzing the position of the isotopic labels in the products and any isolated intermediates, researchers can deduce the bond-making and bond-breaking steps of the reaction mechanism.

For a compound like 9(10H)-Acridinimine, 10-hexyl-, potential areas of investigation using isotope labeling could include:

Elucidating Tautomeric Equilibria: Deuterium labeling could be used to study the proton exchange dynamics between the imine nitrogen and the acridine ring system, providing insight into the position of the tautomeric equilibrium.

Tracing Rearrangement Reactions: If the acridine ring or the hexyl group were to undergo rearrangement under certain conditions, ¹³C labeling of the carbon skeleton would be instrumental in tracking the movement of specific carbon atoms.

Investigating Nucleophilic or Electrophilic Attack: By labeling potential reacting partners, the site of attack on the acridinimine scaffold could be definitively identified.

Without specific experimental results for 9(10H)-Acridinimine, 10-hexyl-, any detailed discussion of its reaction pathways based on isotope labeling would be speculative. The scientific community awaits dedicated studies on this particular compound to fully characterize its chemical behavior.

Strategic Derivatization and Structure Property Relationships

Synthesis of Analogs with Varied N-Alkyl Substituents

The N-alkyl substituent at the 10-position of the acridine (B1665455) ring plays a crucial role in influencing the molecule's properties. The synthesis of analogs with varied N-alkyl chains allows for a systematic investigation of these effects.

Impact of Alkyl Chain Length on Electronic Properties

The length of the N-alkyl chain can significantly impact the electronic properties of the 9(10H)-acridinimine scaffold. While specific data for a homologous series of 10-alkyl-9(10H)-acridinimines is not extensively documented in publicly available literature, general trends observed in other N-substituted heterocyclic systems can provide valuable insights. Generally, increasing the alkyl chain length can influence the molecule's solubility, crystal packing, and, to a lesser extent, its electronic absorption and emission spectra.

For instance, studies on other dye molecules have shown that longer alkyl chains can lead to slight bathochromic (red) or hypsochromic (blue) shifts in the UV-Visible absorption maxima, often attributed to changes in aggregation behavior in solution or the solid state. The impact on the electronic properties is often subtle and can be influenced by the polarity of the solvent.

Table 1: Hypothetical UV-Vis Absorption Data for a Series of 10-Alkyl-9(10H)-Acridinimine Analogs in Dichloromethane

| Compound | N-Alkyl Substituent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| 1 | Methyl | 410 | 12,000 |

| 2 | Ethyl | 412 | 12,100 |

| 3 | Butyl | 415 | 12,300 |

| 4 | Hexyl | 418 | 12,500 |

| 5 | Octyl | 420 | 12,600 |

| 6 | Decyl | 422 | 12,700 |

Introduction of Branched or Functionalized Alkyl Chains

The introduction of branching or functional groups into the N-alkyl chain offers another avenue for modifying the properties of 9(10H)-acridinimine. Branched chains, such as isopropyl or tert-butyl groups, can disrupt intermolecular π-π stacking interactions, which can lead to enhanced solubility and potentially alter the photophysical properties by favoring monomeric species in solution.

Functionalized alkyl chains, for example, those containing hydroxyl, amino, or ether linkages, can introduce new chemical reactivity, alter solubility in different solvents, and provide sites for further conjugation to other molecules or materials. The synthesis of such derivatives would typically involve the alkylation of 9(10H)-acridinone with the corresponding functionalized alkyl halide, followed by conversion to the imine.

Functionalization of the Acridine Ring System

The acridine ring is a versatile platform for introducing a wide range of substituents that can dramatically alter the electronic landscape of the molecule.

Regioselective Introduction of Electron-Donating and Electron-Withdrawing Groups

The regioselective introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the acridine ring is a powerful strategy for tuning the spectroscopic and electrochemical properties. The positions for substitution on the acridine ring (C1-C4 and C5-C8) are not electronically equivalent, and the site of substitution will determine the extent of its influence on the π-system.

Common EDGs include methoxy (B1213986) (-OCH₃), amino (-NH₂), and alkyl groups, while typical EWGs include nitro (-NO₂), cyano (-CN), and ester (-COOR) groups. Synthetic strategies to achieve regioselective functionalization often rely on electrophilic aromatic substitution or nucleophilic aromatic substitution on appropriately pre-functionalized acridine precursors.

Effects of Substituents on Spectroscopic and Electrochemical Properties

The introduction of EDGs is generally expected to cause a bathochromic shift in the absorption and emission spectra due to the raising of the highest occupied molecular orbital (HOMO) energy level. Conversely, EWGs typically lead to a bathochromic shift by lowering the lowest unoccupied molecular orbital (LUMO) energy level. The magnitude of these shifts is dependent on the nature and position of the substituent.

Electrochemically, EDGs will make the molecule easier to oxidize (lower oxidation potential), while EWGs will make it easier to reduce (less negative reduction potential). These modifications allow for the precise tuning of the redox properties of the acridinimine core.

Table 2: Expected Effects of Substituents on the Properties of 10-hexyl-9(10H)-Acridinimine

| Substituent Position | Substituent Type | Expected λmax Shift | Expected Oxidation Potential | Expected Reduction Potential |

| C2 | EDG (-OCH₃) | Bathochromic | Lower | More Negative |

| C7 | EDG (-OCH₃) | Bathochromic | Lower | More Negative |

| C2 | EWG (-NO₂) | Bathochromic | Higher | Less Negative |

| C7 | EWG (-NO₂) | Bathochromic | Higher | Less Negative |

| C4 | EDG (-NH₂) | Bathochromic | Lower | More Negative |

| C5 | EWG (-CN) | Bathochromic | Higher | Less Negative |

Note: This table represents general expected trends based on established principles of physical organic chemistry.

Modification at the Imine Carbon

Modification at the imine carbon (C9) of the 9(10H)-acridinimine system represents a less explored but potentially impactful derivatization strategy. The imine nitrogen is part of the core chromophore, and alterations at the adjacent carbon could significantly influence the electronic structure.

Synthetically, this could be challenging due to the potential for competing reactions at other sites. However, one could envision the synthesis of 9-substituted acridines followed by imination. For example, the introduction of an aryl group at the C9 position would extend the π-conjugation of the system, likely leading to significant changes in the spectroscopic and electrochemical properties. Research in this specific area for 10-hexyl-9(10H)-acridinimine derivatives is not well-documented, presenting an opportunity for future investigation.

No Publicly Available Research Found for 9(10H)-Acridinimine, 10-hexyl-

Following a comprehensive search of publicly available scientific databases and literature, no specific research or data could be found for the chemical compound "9(10H)-Acridinimine, 10-hexyl-". This prevents the creation of a detailed article on its strategic derivatization, structure-property relationships, and covalent conjugation as requested.

The lack of information suggests that this specific compound may be a novel chemical entity that has not yet been synthesized or characterized in published scientific literature. Alternatively, it may be a compound that has been studied in private industrial research that is not publicly disclosed.

Searches for the broader class of N-substituted 9-acridinimines also yielded limited results that would not provide a sufficient basis for a thorough and accurate discussion of the specific strategic derivatization and structure-property relationships of the 10-hexyl derivative. General principles of medicinal chemistry and materials science could be used to hypothesize potential derivatization strategies and their effects, but such a discussion would be speculative and not based on the detailed research findings required for this article.

Therefore, the requested article focusing solely on the chemical compound “9(10H)-Acridinimine, 10-hexyl-” cannot be generated at this time due to the absence of the necessary scientific data. Further research and publication on this specific compound would be required to provide the information needed to fulfill this request.

Advanced Material Science Applications Non Clinical

Optoelectronic Materials and Devices: A Lack of Specific Data

A thorough investigation into the use of 9(10H)-Acridinimine, 10-hexyl-, in optoelectronic materials yielded no specific findings. The search aimed to uncover its role as a component in OLEDs, its application in OPVs, and its development as a fluorescent probe for non-biological chemical sensing.

Use as Organic Light-Emitting Diode (OLED) Components

There is no available research detailing the use of 9(10H)-Acridinimine, 10-hexyl-, as an emitter, host, or transport layer material in OLEDs. The photoluminescent properties, charge transport characteristics, and device performance metrics, which would be essential for such an application, have not been reported in the scientific literature for this specific compound.

Application in Organic Photovoltaics (OPV)

Similarly, the role of 9(10H)-Acridinimine, 10-hexyl-, as either an electron donor or an electron acceptor in OPV devices is not documented. Key parameters such as the material's energy levels (HOMO/LUMO), absorption spectrum, and charge carrier mobility, which are crucial for assessing its potential in solar cell applications, are not available.

Development of Fluorescent Probes for Chemical Sensing

While the broader class of acridine (B1665455) derivatives has been explored for fluorescent sensing applications, no studies were found that specifically focus on the development of 9(10H)-Acridinimine, 10-hexyl-, as a fluorescent probe for non-biological chemical sensing. There is no data on its selectivity, sensitivity, or response mechanisms to specific chemical analytes.

Supramolecular Chemistry and Self-Assembly: No Documented Investigations

The inquiry into the supramolecular behavior of 9(10H)-Acridinimine, 10-hexyl-, also did not yield any specific research findings. This area of investigation was intended to explore the non-covalent interactions that govern its assembly into larger, ordered structures.

Investigation of Hydrogen Bonding and π-π Stacking Interactions

No studies have been published that analyze the hydrogen bonding and π-π stacking interactions of 9(10H)-Acridinimine, 10-hexyl-. Such studies are fundamental to understanding the self-assembly behavior of organic molecules.

Formation of Ordered Assemblies and Nanostructures

Consequently, without foundational studies on its intermolecular interactions, there is no information available regarding the formation of ordered assemblies or nanostructures from 9(10H)-Acridinimine, 10-hexyl-.

Photoactive Materials and Switches

The unique photophysical properties of acridine-based compounds have positioned them as promising candidates for the development of sophisticated photoactive materials. The introduction of a hexyl group at the 10-position of the acridinimine scaffold can influence its electronic and steric characteristics, potentially impacting its photochromic and photoreactive behaviors.

Development of Photochromic or Photoreactive Materials

Research into acridine derivatives has explored their integration into photochromic systems, where the reversible transformation between two isomers with different absorption spectra is induced by photoirradiation. While specific studies detailing the photochromic behavior of 9(10H)-Acridinimine, 10-hexyl- are limited, the broader class of acridine compounds is known to exhibit such properties. The hexyl substituent may modulate the kinetics and fatigue resistance of the photochromic process.

Utilization in Information Storage or Optical Switching Devices

The potential for photo-controlled switching makes acridine derivatives attractive for applications in high-density information storage and optical switching. The distinct states of a photochromic molecule can correspond to the "0" and "1" of a binary data system. The specific impact of the 10-hexyl- substitution on the performance parameters of such devices, including read/write speeds and stability, remains an area for further investigation.

Catalysis (Homogeneous or Heterogeneous)

The nitrogen-containing heterocyclic structure of acridinimine suggests its potential utility in catalytic applications, either as a ligand for metal catalysts or as an organocatalyst itself.

Role as Ligands in Metal-Catalyzed Reactions

The imine nitrogen and the aromatic rings of the acridine core can coordinate with metal centers, making 9(10H)-Acridinimine, 10-hexyl- a potential ligand in homogeneous catalysis. The hexyl group could enhance the solubility of the resulting metal complex in organic solvents, thereby improving catalytic efficiency in certain reaction media. The steric bulk of the hexyl group might also influence the stereoselectivity of catalytic transformations.

Application as Organocatalysts or Photocatalysts

Acridine derivatives have been investigated for their ability to act as organocatalysts, leveraging the basicity of the nitrogen atom. Furthermore, their photoactive nature opens up possibilities for their use as photocatalysts, where they can absorb light and promote chemical reactions. The specific catalytic activity of 9(10H)-Acridinimine, 10-hexyl- in these contexts is a subject for ongoing research.

Advanced Sensing Platforms (Non-Biological Targets)

Design of Chemo-Sensors for Specific Anions or Cations

The structural framework of 9(10H)-Acridinimine, 10-hexyl- allows for its functionalization to create chemo-sensors that can selectively detect specific anions and cations. The nitrogen atom in the acridine ring and the imine group can act as binding sites for target ions. Upon binding, changes in the electronic properties of the molecule can lead to a detectable signal, such as a change in color (colorimetric sensing) or a shift in absorption spectra.